4-Bromo-3-methyl-benzenethiol physical and chemical properties
4-Bromo-3-methyl-benzenethiol physical and chemical properties
An In-depth Technical Guide to 4-Bromo-3-methyl-benzenethiol for Advanced Research
Introduction
4-Bromo-3-methyl-benzenethiol is a substituted aromatic thiol that serves as a highly versatile and valuable intermediate in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique trifunctional structure, featuring a nucleophilic thiol group, a reactive bromine atom, and a methyl-substituted benzene ring, offers multiple sites for chemical modification. This guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic profile, reactivity, synthesis, and safety protocols, tailored for researchers, scientists, and professionals in drug development. The insights herein are designed to facilitate its effective application in the synthesis of complex molecular architectures and novel chemical entities.
Molecular Structure and Identifiers
The structural arrangement of 4-Bromo-3-methyl-benzenethiol, with a bromine atom para to the thiol group and a methyl group meta to it, dictates its chemical behavior. The thiol group is a potent nucleophile and can be readily oxidized, while the carbon-bromine bond is a key site for cross-coupling reactions.
Chemical Structure
Caption: 2D Structure of 4-Bromo-3-methyl-benzenethiol.
Key Identifiers
For unambiguous identification and data retrieval, a standardized set of identifiers is crucial. These are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | 4-bromo-3-methylbenzenethiol | [1] |
| CAS Number | 14395-52-9 | [1][2] |
| Molecular Formula | C₇H₇BrS | [1][2] |
| Molecular Weight | 203.10 g/mol | [1][2] |
| InChI | InChI=1S/C7H7BrS/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 | [1] |
| InChIKey | LZJWLHDEWPQTPL-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1=C(C=CC(=C1)S)Br | [1] |
Physical and Chemical Properties
The physical properties of 4-Bromo-3-methyl-benzenethiol are essential for designing reaction conditions, purification procedures, and safe handling protocols.
| Property | Value | Source |
| Appearance | Data not consistently available; related compounds are white to pale yellow crystalline solids. | [3] |
| Boiling Point | 258-262 °C | [2] |
| Density | 1.1398 g/cm³ (at 26 °C) | [2] |
| pKa | 6.19 ± 0.10 (Predicted) | [2] |
| XLogP3 | 3.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Spectroscopic Profile
Spectroscopic analysis is fundamental for confirming the identity and purity of 4-Bromo-3-methyl-benzenethiol. The expected spectral features are outlined below.
¹H NMR Spectroscopy
In a typical ¹H NMR spectrum (solvent dependent), one would expect to observe:
-
Aromatic Protons (3H): Complex signals in the aromatic region (approx. 7.0-7.5 ppm). The protons on the ring will exhibit splitting patterns influenced by each other.
-
Thiol Proton (1H): A broad singlet for the -SH proton, the chemical shift of which is highly variable (approx. 3.0-4.0 ppm) and depends on concentration and solvent.
-
Methyl Protons (3H): A singlet for the -CH₃ group protons, typically appearing in the upfield region (approx. 2.2-2.5 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework:
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (approx. 115-140 ppm). The carbon attached to bromine (C-Br) will be shifted upfield compared to the others, while the carbon attached to the thiol group (C-S) will also have a characteristic shift.
-
Methyl Carbon (1C): A single peak in the aliphatic region (approx. 20-25 ppm).
Infrared (IR) Spectroscopy
Key vibrational frequencies in the IR spectrum help identify functional groups:
-
S-H Stretch: A weak to medium absorption band around 2550-2600 cm⁻¹.
-
C-S Stretch: A weak absorption band around 600-800 cm⁻¹.
-
Aromatic C=C Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
C-Br Stretch: Absorptions in the fingerprint region, typically below 600 cm⁻¹.
SpectraBase provides access to reference spectra for this compound, which can be used for comparison.[1]
Chemical Reactivity and Synthetic Utility
The utility of 4-Bromo-3-methyl-benzenethiol as a synthetic intermediate stems from the distinct reactivity of its functional groups. This allows for sequential and regioselective modifications.
Caption: Major reaction pathways for 4-Bromo-3-methyl-benzenethiol.
Reactions at the Thiol Group
The thiol group is the most reactive site for nucleophilic attack and oxidation.
-
S-Alkylation: In the presence of a base, the thiol is deprotonated to the more nucleophilic thiolate, which readily reacts with alkyl halides or other electrophiles to form thioethers. This reaction is fundamental for introducing diverse side chains.[4]
-
Oxidation to Disulfides: Thiols can be easily oxidized to form disulfides. This can occur upon exposure to mild oxidizing agents or even air. This reactivity is important to consider during storage and handling to prevent dimerization.
Reactions at the Bromine Atom
The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.
-
Suzuki-Miyaura Coupling: The bromine atom can be readily substituted with various aryl or heteroaryl groups using a boronic acid partner and a palladium catalyst. This reaction is extensively used to build complex biaryl scaffolds found in many pharmaceutical agents.[5][6]
-
Sonogashira Coupling: Reaction with a terminal alkyne in the presence of palladium and copper catalysts allows for the formation of a C(sp²)-C(sp) bond, introducing an alkyne moiety onto the aromatic ring.[6]
-
Other Coupling Reactions: Other common reactions include Heck coupling (with alkenes) and Buchwald-Hartwig amination (with amines), further expanding its synthetic potential.
Synthesis Protocol
While numerous suppliers offer this compound, understanding its synthesis is valuable. A common laboratory-scale approach for preparing aryl thiols involves the reduction of an appropriately substituted benzenesulfonyl chloride.
General Experimental Protocol: Reduction of 4-Bromo-3-methylbenzenesulfonyl Chloride
Causality: This two-step process is often preferred for its reliability. The first step, sulfonation followed by chlorination, provides the stable sulfonyl chloride intermediate. The second step uses a strong reducing agent like zinc dust in an acidic medium to reduce the sulfonyl chloride directly to the thiol.
-
Step 1: Preparation of 4-Bromo-3-methylbenzenesulfonyl Chloride (if not commercially available).
-
4-Bromo-3-methylaniline is diazotized with sodium nitrite and hydrochloric acid at 0-5 °C.
-
The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield 4-bromo-3-methylbenzenesulfonyl chloride.
-
-
Step 2: Reduction to 4-Bromo-3-methyl-benzenethiol.
-
To a stirred suspension of zinc dust in a suitable acidic solvent (e.g., concentrated sulfuric acid or acetic acid), slowly add 4-bromo-3-methylbenzenesulfonyl chloride at a controlled temperature (typically below 20 °C).
-
The reaction is exothermic and requires careful monitoring. Stirring is continued until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured onto ice water.
-
The crude product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
-
Step 3: Purification.
-
The crude thiol is then purified, typically by vacuum distillation, to yield the final product. Purity is confirmed by NMR and/or GC-MS analysis.
-
Applications in Drug Discovery and Development
The structural motifs accessible from 4-Bromo-3-methyl-benzenethiol are prevalent in many biologically active molecules. Its role as a versatile building block is critical for constructing libraries of compounds for screening.
-
Scaffold for Bioactive Molecules: The ability to perform orthogonal chemistry at the thiol and bromide positions allows for the systematic development of structure-activity relationships (SAR). For example, the related compound 4-bromothiophenol is a reagent in the synthesis of indole-3-ethyl ketone-α-thioether derivatives, which have shown antimalarial activity.[3]
-
Antibacterial Agents: The corresponding aniline, 4-bromo-3-methylaniline, has been used to synthesize N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives. Subsequent Suzuki coupling at the bromine site yielded compounds with significant antibacterial activity against extensively drug-resistant (XDR) S. Typhi.[5] This highlights the potential of the 4-bromo-3-methylphenyl scaffold in developing novel anti-infective agents. The thiol analogue could be used to create thioether or other sulfur-containing derivatives with potentially different biological profiles.
Safety and Handling
4-Bromo-3-methyl-benzenethiol is a hazardous substance and must be handled with appropriate precautions by trained personnel.
GHS Hazard Classification
| Hazard Class | Statement | Source |
| Acute Toxicity, Oral | H301: Toxic if swallowed | [1] |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin | [1] |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled | [1] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | [1][7] |
| Respiratory Irritation | H335: May cause respiratory irritation | [1] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9] Eyewash stations and safety showers must be readily accessible.[8][9]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[8][9]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[8][9]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors.[8]
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Store locked up. Incompatible materials include strong oxidizing agents and strong bases.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8] Do not allow the chemical to enter the environment.[8]
Conclusion
4-Bromo-3-methyl-benzenethiol is a potent and versatile chemical intermediate with significant applications in advanced organic synthesis. Its defined physical properties, predictable spectroscopic signature, and, most importantly, its dual reactivity at the thiol and bromide sites, make it an invaluable tool for medicinal chemists and researchers. Proper understanding of its characteristics and adherence to strict safety protocols are paramount to harnessing its full synthetic potential in the development of novel pharmaceuticals and functional materials.
References
-
PubChem. 4-Bromo-3-methylbenzene-1-thiol | C7H7BrS | CID 15661105. [Link]
-
PubChem. 4-Bromo-2-methylbenzenethiol | C7H7BrS | CID 19921798. [Link]
-
PubChem. 3-Bromo-4-methylbenzene-1-thiol | C7H7BrS | CID 12722087. [Link]
-
Cheméo. Chemical Properties of Benzenethiol, 4-bromo- (CAS 106-53-6). [Link]
-
Wikipedia. 4-Bromothiophenol. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley. [Link]
-
NIST. Benzenethiol, 4-bromo-. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Role of 4-Bromo-3-methylphenol. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring 4-Bromothiophenol: Properties, Applications, and Manufacturing Insights. [Link]
-
Ramalingam, A., et al. (2019). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Oriental Journal of Chemistry. [Link]
-
Molecules. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]
-
Royal Society of Chemistry. Supporting Information for an article. [Link]
-
PubChem. 7-Oxa-3,20-diazadispiro[5.1.11.2]heneicosane-20-propanoic acid, 2,2,4,4-tetramethyl-21-oxo-, dodecyl ester. [Link]
-
Reich, H. J. Organic Chemistry Data. [Link]
-
ACS Publications. Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. Organic Letters. [Link]
-
MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis. [Link]
-
PubChem. 4-Bromo-3-methylbutane-1-thiol | C5H11BrS | CID 87203327. [Link]
Sources
- 1. 4-Bromo-3-methylbenzene-1-thiol | C7H7BrS | CID 15661105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-3-methylbenzenethiol CAS#: 14395-52-9 [m.chemicalbook.com]
- 3. innospk.com [innospk.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. 4-Bromo-3-methyl-benzenethiol [chemdict.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
